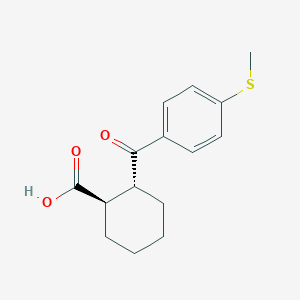

trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Structural Characterization of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid

Molecular Geometry and Stereochemical Configuration

The molecular architecture of this compound exhibits distinct geometric features arising from the specific arrangement of substituents on the cyclohexane ring. The compound possesses the International Union of Pure and Applied Chemistry name (1R,2R)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid, indicating the absolute stereochemical configuration. The molecular structure incorporates a six-membered cyclohexane ring bearing two primary substituents: a carboxylic acid group at position 1 and a 4-thiomethylbenzoyl group at position 2, arranged in a trans relationship.

The stereochemical designation of this compound reflects the spatial arrangement where the two substituents occupy opposite faces of the cyclohexane ring plane. This trans configuration represents one of the fundamental stereochemical relationships possible in 1,2-disubstituted cyclohexanes. The absolute configuration (1R,2R) indicates the specific three-dimensional arrangement of atoms around the chiral centers, providing unambiguous identification of the molecular structure.

Trans-Cyclohexane Ring Conformational Analysis

The cyclohexane ring in this compound adopts chair conformations that represent the most stable arrangement for six-membered saturated rings. Chair conformations minimize ring strain by positioning carbon-carbon bonds at tetrahedral angles of approximately 109.5 degrees, in contrast to the 120-degree internal angles of a regular hexagon. This geometric optimization reduces overall strain energy and provides the foundation for understanding substituent preferences.

In trans-1,2-disubstituted cyclohexanes, two distinct chair conformations are possible through ring flipping mechanisms. The first conformation places both substituents in equatorial positions, while the second positions both groups in axial orientations. For this compound, the energetic preference strongly favors the diequatorial conformation due to reduced steric hindrance.

The conformational equilibrium in this compound demonstrates the fundamental principle that substituents prefer equatorial positions to minimize 1,3-diaxial interactions. When both the carboxylic acid and thiomethylbenzoyl groups occupy equatorial positions, the molecule experiences minimal steric strain. Conversely, the diaxial conformation encounters significant repulsions between axial substituents and axial hydrogen atoms positioned two carbons away.

Conformational analysis reveals that the diequatorial arrangement predominates in the equilibrium mixture, with the energy difference between conformers typically ranging from 7 to 21 kilojoules per mole depending on substituent size. The bulky nature of the thiomethylbenzoyl group particularly disfavors axial positioning, reinforcing the preference for the equatorial conformation.

Benzoyl-Thiomethyl Substituent Spatial Orientation

The 4-thiomethylbenzoyl substituent introduces additional conformational complexity through its aromatic ring system and flexible thiomethyl group. The benzoyl moiety consists of a phenyl ring directly attached to a carbonyl group, creating an extended conjugated system that influences the overall molecular geometry. The thiomethyl group (-SCH₃) attached to the para position of the benzene ring provides additional steric bulk and electronic effects.

The spatial orientation of the benzoyl group relative to the cyclohexane ring involves rotation around the carbon-carbon bond connecting the carbonyl carbon to the cyclohexane ring. This rotation creates different conformational possibilities that affect intramolecular interactions and molecular stability. The preferred conformation represents a balance between extended conjugation of the carbonyl group with the aromatic system and minimization of steric interactions with the cyclohexane ring.

Intramolecular carbon-hydrogen to oxygen interactions between the cyclohexane ring and the carbonyl oxygen can stabilize specific rotational conformers. These weak hydrogen bonds, while individually modest in strength, collectively influence the preferred spatial arrangement of the substituents. The thiomethyl group's sulfur atom introduces additional electronic effects through its lone pairs and polarizability, which can participate in intermolecular interactions in the solid state.

The relative orientation between the cyclohexane ring and the benzoyl group also depends on the torsion angle defining the relationship between the ring system and the carbonyl bridge. This angle represents a compromise between optimal orbital overlap for conjugation and minimization of steric repulsions. The presence of the thiomethyl substituent on the benzene ring further modulates these interactions through electronic and steric effects.

Spectroscopic Identification Techniques

Spectroscopic methods provide essential tools for characterizing the structure and confirming the identity of this compound. These techniques probe different aspects of molecular structure, from nuclear environments to vibrational modes, offering complementary information about chemical bonding and molecular geometry.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a powerful technique for elucidating the structure of this compound through analysis of hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectra provide detailed information about hydrogen atoms in different chemical environments, revealing connectivity patterns and stereochemical relationships.

The cyclohexane ring protons exhibit characteristic splitting patterns and chemical shifts that reflect their axial or equatorial positions and proximity to electronegative substituents. Protons on carbons bearing the carboxylic acid and benzoyl substituents experience deshielding effects due to the electron-withdrawing nature of these groups, resulting in downfield chemical shifts. The carboxylic acid proton typically appears as a broad singlet around 10-12 parts per million due to rapid exchange processes.

Aromatic protons from the thiomethylbenzoyl group generate signals in the characteristic aromatic region between 7.0 and 8.0 parts per million. The para-disubstituted benzene ring produces a symmetrical splitting pattern with two sets of equivalent protons, appearing as doublets due to meta coupling. The thiomethyl group contributes a singlet around 2.5 parts per million, representing the three equivalent methyl protons attached to sulfur.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments throughout the molecule. The carbonyl carbon of both the benzoyl and carboxylic acid groups appears in the characteristic downfield region around 170-200 parts per million. Aromatic carbons generate signals between 120-140 parts per million, while aliphatic cyclohexane carbons typically appear between 20-50 parts per million.

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy enables identification and characterization of functional groups within this compound through analysis of characteristic vibrational frequencies. This technique proves particularly valuable for confirming the presence of carbonyl groups, carbon-hydrogen bonds, and other diagnostic functional groups.

The carboxylic acid functionality exhibits distinctive infrared absorption features, including a broad hydroxyl stretch around 2500-3300 wavenumbers due to hydrogen bonding effects. The carbonyl stretch of the carboxylic acid appears around 1700-1725 wavenumbers, while the carbon-oxygen stretch occurs near 1250-1300 wavenumbers. These characteristic frequencies provide unambiguous identification of the carboxylic acid group.

The benzoyl carbonyl group generates a strong absorption around 1650-1680 wavenumbers, distinguishable from the carboxylic acid carbonyl due to conjugation with the aromatic ring. Aromatic carbon-carbon stretches appear in the fingerprint region between 1450-1600 wavenumbers, while aromatic carbon-hydrogen stretches occur above 3000 wavenumbers.

Cyclohexane ring vibrations contribute multiple absorptions in the fingerprint region. The methylene groups of the cyclohexane ring exhibit characteristic carbon-hydrogen stretching frequencies around 2850-2950 wavenumbers. These absorptions appear as multiple bands reflecting the different chemical environments of axial and equatorial hydrogen atoms.

The thiomethyl group introduces additional vibrational modes, including carbon-sulfur and sulfur-hydrogen stretches. The methyl group attached to sulfur exhibits carbon-hydrogen stretching around 2900-3000 wavenumbers, while carbon-sulfur stretching typically appears in the lower frequency region around 600-800 wavenumbers.

X-ray Crystallographic Studies of Crystalline Phase

X-ray crystallographic analysis provides the most definitive structural information for this compound in its solid state, revealing precise atomic positions, bond lengths, and intermolecular interactions. Single crystal X-ray diffraction enables determination of the absolute stereochemical configuration and conformational preferences adopted in the crystalline environment.

Crystallographic studies of related cyclohexane-spirohydantoin derivatives incorporating halogenated benzoyl groups have demonstrated how subtle structural modifications influence crystal packing arrangements. Simple substitution of functional groups on the benzoyl unit creates different crystal structures, with chlorinated derivatives forming parallel stacks along specific crystallographic axes while brominated analogs generate three-dimensional networks with linear channels.

The crystal structure analysis reveals the preferred conformation of the cyclohexane ring and the spatial orientation of substituents in the solid state. Intermolecular hydrogen bonding patterns, particularly involving the carboxylic acid group, play crucial roles in determining crystal packing arrangements. The carboxylic acid functionality can participate in dimeric hydrogen bonding motifs or extended hydrogen bonding networks depending on the crystal packing environment.

Hierarchical development of crystal structures occurs through formation of dimeric motifs associated with specific intermolecular interactions. The thiomethyl group may participate in weak intermolecular interactions, including sulfur-hydrogen contacts or aromatic stacking interactions, that contribute to overall crystal stability. These secondary interactions influence the three-dimensional arrangement of molecules within the crystal lattice.

Computational Modeling of Electronic Structure

Computational chemistry methods provide theoretical insights into the electronic structure and conformational preferences of this compound through quantum mechanical calculations. Density Functional Theory calculations enable optimization of molecular geometry and prediction of energetic preferences for different conformational arrangements.

Conformational search studies reveal the relationship between torsion angles and molecular stability. The torsion angle between the hydantoin ring system and the substituted benzoyl unit in related compounds demonstrates a systematic variation when progressing from fluorine to bromine substituents. This conformational preference represents a compromise between extended conjugation of the carbonyl group with the phenyl ring and intramolecular carbon-hydrogen to oxygen interactions.

Quantum Theory of Atoms in Molecules calculations provide detailed analysis of electron density distributions and bonding characteristics throughout the molecule. These calculations identify critical points in the electron density that correspond to chemical bonds and characterize the nature of intermolecular interactions in crystal structures.

The computational modeling reveals how substituent effects influence conformational preferences and intermolecular interaction patterns. The thiomethyl group's electronic properties, including its electron-donating character and polarizability, affect the overall molecular electrostatic potential and influence crystal packing arrangements. Theoretical calculations enable prediction of preferred conformations and interaction energies that complement experimental crystallographic observations.

Properties

IUPAC Name |

(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFVDGBQRVYYJW-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641360 | |

| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-85-5 | |

| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to the benzoyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable thiol reacts with a benzoyl chloride derivative under basic conditions.

Cyclohexane Ring Formation: The benzoyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexane. This step requires the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.

Carboxylation: The final step involves the introduction of the carboxylic acid group to the cyclohexane ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These reactions typically require the presence of strong acids or halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, and ethanol.

Substitution: Nitric acid, sulfuric acid, halogenating agents (e.g., bromine, chlorine), and acetic acid.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated benzoyl derivatives.

Scientific Research Applications

Chemical Applications

Catalysis

The compound serves as a ligand in coordination chemistry, forming metal complexes that act as catalysts in organic reactions. These metal complexes can facilitate various chemical transformations, enhancing reaction rates and selectivity.

Material Science

Due to its unique structure, trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has potential applications in developing novel materials with specific electronic and optical properties. Its thiomethyl group can contribute to enhanced conductivity and light absorption characteristics in materials.

Biological Applications

Drug Development

This compound is a valuable intermediate in synthesizing pharmaceutical compounds. Its ability to undergo various chemical modifications makes it suitable for creating drugs targeting specific biological pathways. For instance, its structural features may enhance the efficacy of compounds designed to inhibit enzymes involved in metabolic disorders.

Biological Probes

The compound can also function as a probe to study biological processes involving thiol groups and carboxylic acids. Its interactions with proteins can help elucidate mechanisms of action relevant to various diseases.

Industrial Applications

Polymer Production

In the polymer industry, this compound can be utilized as a monomer or comonomer. This use contributes to producing specialty polymers with enhanced thermal stability and chemical resistance, making them suitable for demanding applications.

Agriculture

The compound is an intermediate in synthesizing agrochemicals such as herbicides and pesticides. Its structural characteristics may improve the effectiveness of these chemicals by enhancing their interaction with target organisms.

Research indicates that this compound possesses biological activities potentially useful in therapeutic contexts:

- Enzyme Inhibition: The compound may inhibit specific enzymes such as aldose reductase, which is implicated in diabetic complications. Its structural features could enhance its effectiveness as an inhibitor.

- Receptor Modulation: The compound may interact with receptors, altering signaling pathways that affect cellular responses. This property could be harnessed for therapeutic applications in conditions like cancer or metabolic disorders.

Case Study 1: Enzyme Inhibition

A study demonstrated that cyclohexane carboxylic acids, including derivatives of this compound, effectively inhibited aldose reductase activity in vitro, suggesting potential therapeutic applications for diabetic complications .

Case Study 2: Polymer Development

Research highlighted the use of this compound as a comonomer in synthesizing high-performance polymers. These polymers exhibited improved thermal stability and resistance to chemical degradation compared to traditional materials .

Mechanism of Action

The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, affecting their stability and activity. These interactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : trans-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid

- CAS Registry Number : 71023-02-4

- Molecular Formula : C₁₅H₁₈O₃S

- Molar Mass : 278.37 g/mol

- Structural Features : A cyclohexane ring with a carboxylic acid group at position 1 and a 4-thiomethylbenzoyl substituent at position 2 in the trans configuration. The para-substituted thiomethyl (SMe) group distinguishes it from analogs with oxygen-based substituents or alternative substitution patterns .

Comparison with Structurally Similar Compounds

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid (CAS 57078-12-3)

Key Differences :

- Substituent : Methoxy (OMe) at the benzoyl para position instead of thiomethyl (SMe).

- Molecular Formula : C₁₅H₁₈O₄ (vs. C₁₅H₁₈O₃S).

- Molar Mass : 262.3 g/mol (lower due to sulfur replacement with oxygen).

- Electronic Effects : Methoxy is a stronger electron-donating group (via resonance) compared to thiomethyl, which exhibits weaker electron-donating and higher polarizability due to sulfur’s larger atomic radius.

- Purity & Availability : Minimum 95% purity (discontinued across all packaging sizes) .

Physicochemical Implications :

- Solubility : The methoxy analog is more hydrophilic due to oxygen’s higher electronegativity, whereas the thiomethyl compound may exhibit increased lipophilicity.

- Stability : Thiomethyl groups are prone to oxidation (e.g., forming sulfoxides or sulfones), unlike methoxy groups, which are chemically inert under similar conditions.

trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid (CAS 1134611-70-3)

Key Differences :

- Substitution Pattern : Thiomethyl at the benzoyl ortho position instead of para.

- Molecular Formula : C₁₅H₁₈O₃S (identical to the target compound).

- Molar Mass : 278.37 g/mol (same as target).

Research Findings :

- Synthetic Utility : Ortho-substituted analogs may face challenges in regioselective synthesis due to steric constraints.

- Biological Relevance : Para-substituted derivatives often exhibit higher binding affinity in enzyme inhibition studies due to reduced steric interference.

Other Cyclohexane Derivatives

- trans-4-Methylcyclohexanecarboxylic Acid (CAS 13064-83-0): Structure: A simpler analog lacking the benzoyl moiety, with a methyl group at position 4. Molecular Formula: C₈H₁₄O₂.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Position | Key Functional Group |

|---|---|---|---|---|---|

| trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid | 71023-02-4 | C₁₅H₁₈O₃S | 278.37 | para | Thiomethyl (SMe) |

| trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | 57078-12-3 | C₁₅H₁₈O₄ | 262.30 | para | Methoxy (OMe) |

| trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid | 1134611-70-3 | C₁₅H₁₈O₃S | 278.37 | ortho | Thiomethyl (SMe) |

Biological Activity

trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a thiomethyl group and a carboxylic acid functional group, suggests various mechanisms of action that can influence biological systems. This article synthesizes the available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be described by the following chemical structure:

- Molecular Formula: CHOS

- Molecular Weight: 250.31 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiomethyl group may enhance the compound's reactivity and binding affinity towards enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition: Research indicates that cyclohexane carboxylic acids can act as inhibitors for specific enzymes such as aldose reductase, which is implicated in diabetic complications. The structural features of this compound may contribute to its effectiveness as an inhibitor.

- Receptor Modulation: The compound may also interact with specific receptors, leading to alterations in signaling pathways that affect cellular responses. This could potentially be harnessed for therapeutic applications in conditions like cancer or metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

- Aldose Reductase Inhibition Study:

- Cytotoxicity Against Cancer Cells:

- Anti-inflammatory Effects:

Q & A

Basic: What are the key synthetic challenges in preparing trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, and how can they be addressed methodologically?

Answer:

The synthesis involves introducing the thiomethylbenzoyl group onto the cyclohexane ring while maintaining stereochemical integrity. Key challenges include:

- Stereoselective Coupling : The trans-configuration of the cyclohexane ring requires careful control during cyclization or coupling steps. Methods like using chiral auxiliaries or enantioselective catalysts can mitigate racemization .

- Thioether Stability : The thiomethyl group is prone to oxidation. Employing inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) during reactions preserves its integrity .

- Purification : Byproducts from incomplete coupling (e.g., unreacted benzoyl intermediates) can be removed via reverse-phase HPLC or gradient silica gel chromatography .

Advanced: How does the stereochemistry of the cyclohexane ring influence the reactivity and downstream applications of this compound?

Answer:

The trans-configuration imposes steric constraints that affect:

- Reaction Kinetics : Bulky substituents on the cyclohexane ring slow nucleophilic attacks at the carbonyl group, favoring thermodynamic control in reactions like amide bond formation .

- Biological Activity : Trans-isomers often exhibit higher binding affinity to enzymes due to reduced steric hindrance in active sites. For example, in cyclohexane-based inhibitors, trans-stereochemistry enhances inhibition constants (Ki) by 2–3 orders of magnitude compared to cis-forms .

- Crystallinity : Trans-isomers typically form more ordered crystals, aiding in X-ray diffraction studies for structural validation .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the trans-configuration via coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) and thiomethylbenzoyl integration .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm), while LC-MS monitors purity (>98%) and detects oxidation byproducts (e.g., sulfoxide at +16 Da) .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of substituents .

Advanced: How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?

Answer:

Contradictory stability reports often arise from differences in:

- Experimental Design : Standardize buffers (e.g., phosphate vs. Tris) and ionic strength to isolate pH effects. For example, the compound degrades faster in acidic media (pH < 3) due to thiomethyl group protonation, as shown in controlled hydrolysis studies .

- Analytical Sensitivity : Use tandem MS/MS to distinguish degradation products (e.g., demethylated or oxidized species) that older methods might miss .

- Temperature Control : Stability studies must account for thermal decomposition; Arrhenius plots can extrapolate shelf-life under storage conditions .

Basic: What is the role of the thiomethyl group in the compound’s biochemical interactions, and how can this be studied in vitro?

Answer:

The thiomethyl group:

- Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assays) .

- Modulates Enzyme Binding : The sulfur atom coordinates with metal ions in enzyme active sites (e.g., zinc-dependent hydrolases). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

- Oxidation Susceptibility : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to study metabolic pathways, followed by LC-MS/MS metabolite profiling .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Coupling Efficiency : Use EDCI/DMAP in DCM/DMF (3:1) for benzoylation, achieving >90% yield by minimizing side reactions (e.g., O-acylation) .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic interference during thiomethylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.